molecular formula C12H22O2 B14369008 Cyclopentylmethyl 2-ethylbutanoate CAS No. 90095-17-3

Cyclopentylmethyl 2-ethylbutanoate

Cat. No.: B14369008
CAS No.: 90095-17-3
M. Wt: 198.30 g/mol
InChI Key: IVPLRBUAOZJWBF-UHFFFAOYSA-N
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Description

Cyclopentylmethyl 2-ethylbutanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound is formed by the esterification of cyclopentylmethanol and 2-ethylbutanoic acid. It has a unique structure that combines a cyclopentyl ring with a 2-ethylbutanoate group, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentylmethyl 2-ethylbutanoate can be synthesized through the esterification reaction between cyclopentylmethanol and 2-ethylbutanoic acid. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts in a fixed-bed reactor can also be employed to enhance the efficiency of the esterification process. The reaction mixture is then subjected to distillation to purify the ester product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentylmethyl 2-ethylbutanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to cyclopentylmethanol and 2-ethylbutanoic acid in the presence of water and an acid or base catalyst.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

Major Products

    Hydrolysis: Cyclopentylmethanol and 2-ethylbutanoic acid.

    Reduction: Cyclopentylmethyl 2-ethylbutanol.

    Transesterification: A new ester and alcohol depending on the reacting alcohol.

Scientific Research Applications

Cyclopentylmethyl 2-ethylbutanoate has various applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of cyclopentylmethyl 2-ethylbutanoate primarily involves its hydrolysis to release cyclopentylmethanol and 2-ethylbutanoic acid. These products can then interact with various biological targets. The ester linkage is susceptible to enzymatic hydrolysis by esterases, which are enzymes that catalyze the cleavage of ester bonds. This hydrolysis releases the active components that can exert their effects on molecular targets and pathways.

Comparison with Similar Compounds

Cyclopentylmethyl 2-ethylbutanoate can be compared with other esters such as:

    Ethyl acetate: Commonly used as a solvent and in flavorings.

    Methyl butyrate: Known for its fruity odor and used in perfumes and flavorings.

    Cyclopentyl acetate: Similar structure but with an acetate group instead of 2-ethylbutanoate.

Uniqueness

This compound is unique due to its combination of a cyclopentyl ring and a 2-ethylbutanoate group, which imparts distinct chemical and physical properties

Properties

CAS No.

90095-17-3

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

cyclopentylmethyl 2-ethylbutanoate

InChI

InChI=1S/C12H22O2/c1-3-11(4-2)12(13)14-9-10-7-5-6-8-10/h10-11H,3-9H2,1-2H3

InChI Key

IVPLRBUAOZJWBF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)OCC1CCCC1

Origin of Product

United States

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